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A Comprehensive Guide to Fumaric Acid and Other Acidulants for Wine Acidification

The practice of wine acidification is a critical tool for winemakers, particularly in warmer regions

where grapes may have lower natural acidity, leading to higher pH levels.[1] This guide

provides an objective comparison of fumaric acid with other commonly used acidulants in

winemaking—tartaric, malic, and citric acids—supported by experimental data. The information

is intended for researchers, scientists, and professionals in the field of oenology.

Comparative Analysis of Acidulant Performance
The selection of an acidulant has significant implications for a wine's chemical stability,

microbial safety, and sensory profile. Below is a detailed comparison of the key properties of

fumaric, tartaric, malic, and citric acids.

Acidifying Power and Efficiency
Fumaric acid exhibits the highest acidifying power among the common organic acids used in

winemaking.[2][3] This means that a smaller quantity of fumaric acid is needed to achieve a

desired reduction in pH compared to other acids.[2] This efficiency can represent a significant

financial advantage for wineries.[2]

For instance, to lower the pH of musts and wines by 0.1 units, significantly less fumaric acid
(approximately 30% less) is required compared to tartaric acid. The acidifying power of various

acids has been ranked, with fumaric acid being the most potent.
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Solubility
A notable drawback of fumaric acid is its relatively low solubility in water and hydro-alcoholic

solutions compared to other oenological acids. However, its solubility is generally sufficient for

the doses required for wine acidification and microbial control. It is recommended to dissolve

fumaric acid in a small amount of wine at a 1:10 or 1:20 ratio before adding it to the main

volume to ensure proper homogenization.

Microbial Inhibition
Fumaric acid is a potent inhibitor of malolactic fermentation (MLF). At concentrations between

300 and 900 mg/L, it can effectively inhibit or even halt MLF, even in the presence of high

populations of lactic acid bacteria. This makes it a valuable tool for preserving malic acid in

wines where a fresher, more acidic profile is desired, such as in many white and rosé wines.

The International Organisation of Vine and Wine (OIV) has authorized the use of fumaric acid
at concentrations of 300 to 600 mg/L specifically for the inhibition of MLF. In contrast, tartaric

and citric acids do not show the same inhibitory effect on MLF at typical addition rates.

Sensory Impact
On a weight basis, the relative sourness of these acids is generally perceived as fumaric > DL-

malic > citric. The sensory detection threshold of fumaric acid in white wine has been reported

to be as low as 1 g/L, which is lower than that of tartaric acid (1.3 g/L) and citric acid (1.8 g/L).

However, at the concentrations used for MLF inhibition (300-600 mg/L), fumaric acid was not

detected in triangular tastings, though some tasters did perceive increased acidity and body in

subsequent preference tests.

Stability
A key advantage of fumaric acid is its stability in wine, as it does not precipitate during

storage, unlike tartaric acid which can form potassium bitartrate crystals. This contributes to the

long-term stability of the wine's acidity and sensory profile.

Quantitative Data Comparison
The following table summarizes the key quantitative data for the compared acidulants.
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Property
Fumaric
Acid

Tartaric
Acid

Malic Acid Citric Acid Lactic Acid

Solubility in

Water (g/L at

25°C)

6.6 - 8.1 1395.8 1395 1447 Miscible

pKa1 3.03 2.98 3.40 3.13 3.86

pKa2 4.44 4.34 5.11 4.76 -

Typical Dose

for MLF

Inhibition

(mg/L)

300 - 900 Not effective Not effective Not effective
Not

applicable

Sensory

Threshold in

White Wine

(g/L)

1.0 1.3 - 1.8 -

Experimental Protocols
Wine Acidification Trial
This protocol outlines a typical experiment to compare the effects of different acidulants on

wine chemistry.

Wine Preparation: A base wine (e.g., Cabernet Sauvignon) is divided into multiple batches.

For some experiments, the initial pH of a batch may be raised (e.g., by 0.3 units using

NaOH) to create a higher pH starting point for acidification.

Acid Addition: The different acids (fumaric, tartaric, malic, citric) are added to separate

batches of the high-pH wine to reduce the pH back to the original level of the control wine.

This allows for a direct comparison of the acids' effects at the same final pH. In other studies,

acids are added at specific concentrations (e.g., fumaric acid at 1 and 2 g/L, tartaric acid at

1.25 and 2.5 g/L).
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Analysis: The wines are analyzed for a range of parameters before and after acidification,

and potentially after a period of aging.

Chemical Analysis: pH, titratable acidity, color intensity (absorbance at 420, 520, 620 nm),

CIELAB color parameters (L, a, b*), total phenolic compounds (e.g., Folin-Ciocalteu

index), total tannins, and total anthocyanins are measured. Individual organic acids can be

quantified using High-Performance Liquid Chromatography (HPLC).

Sensory Analysis: A trained panel evaluates the wines for aroma, flavor, and mouthfeel

characteristics, including acidity, body, and any off-flavors. Triangular tastings can be used

to determine if there are perceivable differences between the control and acidified wines.

Determination of Acidifying Power
Sample Preparation: Samples of must and wine are prepared.

Titration: A known concentration of each acid is incrementally added to the must or wine

samples.

pH Measurement: The pH is measured after each addition.

Data Analysis: The amount of each acid required to achieve a specific pH reduction (e.g., 0.1

to 0.5 pH units) is calculated and compared.

Visualizations
The following diagrams illustrate the wine acidification process and a comparison of the key

decision-making factors for selecting an acidulant.
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Caption: Workflow of the wine acidification process.

Fumaric Acid Tartaric Acid Malic Acid Citric Acid

Wine Acidification Goal

High Acidifying Power Good Acidifying Power Moderate Acidifying Power Lower Acidifying PowerInhibits MLF High Stability (No Precipitation) Low Solubility Potential Precipitation Traditional Taste Profile Can Undergo MLF Softer Acidity Potential for Microbial Metabolism Citrus Notes

Click to download full resolution via product page

Caption: Comparison of key attributes for wine acidulants.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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